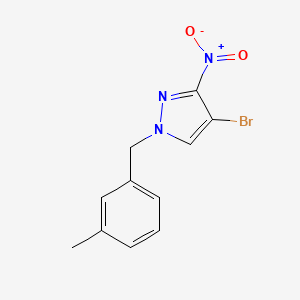

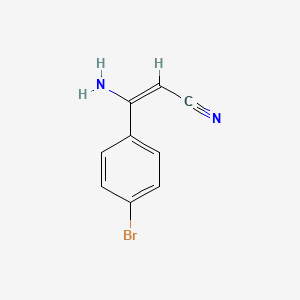

![molecular formula C24H16N2O2S B2356188 N-苯并[e][1,3]苯并噻唑-2-基-4-苯氧基苯甲酰胺 CAS No. 324759-01-5](/img/structure/B2356188.png)

N-苯并[e][1,3]苯并噻唑-2-基-4-苯氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . They are known for their wide spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, and neurodegenerative disorders .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . A series of new N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides have been synthesized and characterized by 1H, 13C NMR and IR spectroscopy and mass-spectrometry .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using techniques like X-ray crystallography . A single crystal X-ray study can be used to determine the conformational feature of the compound .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, their molecular weight can be computed . They are also characterized by their hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, and complexity .科学研究应用

抗惊厥药物和苯二氮卓类受体激动剂

类似于N-苯并[e][1,3]苯并噻唑-2-基-4-苯氧基苯甲酰胺的化合物,特别是4-氯-N-(2-(取代苯基)-4-氧代噻唑啉-3-基)-2-苯氧基苯甲酰胺,已被评估其抗惊厥活性。这些化合物显示出作为抗惊厥药物的潜力,并表现出镇静催眠活性,而不影响学习和记忆,表明它们对苯二氮卓类受体的亲和力(Faizi et al., 2017)。

金属离子的荧光传感器

苯并噻唑衍生物,如(E)-2-(苯并[d]噻唑-2-基)-4-(4-(二乙基氨基)-2-羟基苯甲醛亚胺)(HBTA),展示出作为金属离子(如Al³⁺和Zn²⁺)的荧光传感器的潜力。这些化合物表现出显著的溶剂致色行为,大的斯托克斯位移,并且可以以高灵敏度和选择性检测这些离子(Suman et al., 2019)。

抗肿瘤活性

某些苯并噻唑衍生物展示出显著的抗肿瘤活性。例如,4-乙酰氧基-4-(苯并噻唑-2-基)-2,5-环己二烯-1-酮对人类乳腺、结肠和肾癌细胞系显示出显著的抗肿瘤活性。其在水溶液中的水解产生氧离子中间体,具有选择性反应性,有助于其抗肿瘤性能(Wang et al., 2009)。

温控荧光开关

三苯胺-苯并噻唑衍生物在极性溶剂中展示出不寻常的温控荧光开关特性。这一特征对于荧光调节和开关应用至关重要,为D-A有机分子的开发提供了宝贵的见解(Kundu et al., 2019)。

作用机制

Target of Action

Thiazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Mode of Action

It’s known that the biological outcomes of thiazole derivatives can be significantly affected by substituents on a particular position of the thiazole ring .

Biochemical Pathways

Thiazole derivatives have been reported to induce biological effects through various targets .

Pharmacokinetics

One related compound, naphtho[1,2-d]thiazol-2-ylamine (ska-31), has been reported to have a half-life of 12 hours, suggesting potential implications for the bioavailability of n-(naphtho[1,2-d]thiazol-2-yl)-4-phenoxybenzamide .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities .

Action Environment

The biological activity of thiazole derivatives can be significantly affected by the substituents on the thiazole ring .

安全和危害

属性

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O2S/c27-23(17-10-13-19(14-11-17)28-18-7-2-1-3-8-18)26-24-25-22-20-9-5-4-6-16(20)12-15-21(22)29-24/h1-15H,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGKRRSGKGSLJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

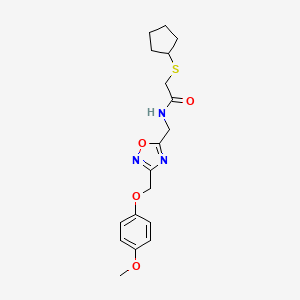

![N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356115.png)

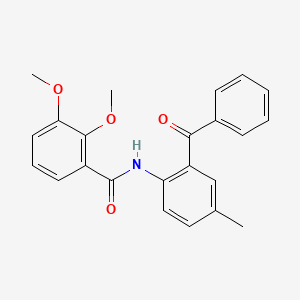

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)

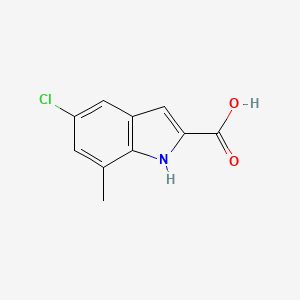

![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)

![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)

![N-[4-(trifluoromethyl)phenyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2356126.png)

![1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine](/img/structure/B2356127.png)